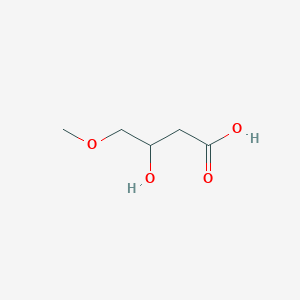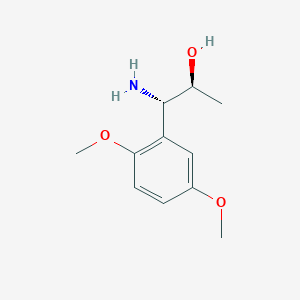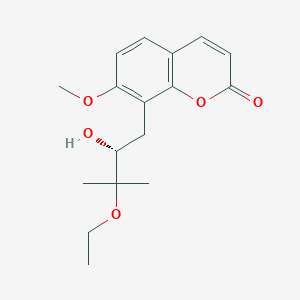
(R)-YuehgesinC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-YuehgesinC is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-YuehgesinC typically involves enantioselective reactions to ensure the correct stereochemistry. Common synthetic routes include asymmetric hydrogenation and chiral auxiliary-based methods. Reaction conditions often involve the use of catalysts such as rhodium or ruthenium complexes, which facilitate the enantioselective formation of the desired product.
Industrial Production Methods
Industrial production of ®-YuehgesinC may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-YuehgesinC undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-YuehgesinC is used as a chiral building block for the synthesis of complex molecules. Its enantioselective properties make it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, ®-YuehgesinC is studied for its interaction with enzymes and receptors. Its chiral nature allows for the investigation of stereospecific biological processes and the development of enantioselective drugs.
Medicine
In medicine, ®-YuehgesinC is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, ®-YuehgesinC is utilized in the production of fine chemicals and materials. Its unique properties enable the creation of high-performance polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-YuehgesinC involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-YuehgesinC
- ®-YuehgesinB
- (S)-YuehgesinB
Uniqueness
®-YuehgesinC is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and structurally similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
®-YuehgesinC is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its enantioselective synthesis, diverse chemical reactivity, and specific biological interactions make it a valuable subject for scientific research and industrial use.
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3/t14-/m1/s1 |
InChI Key |
ZEJUDJOXRYEYKX-CQSZACIVSA-N |
Isomeric SMILES |
CCOC(C)(C)[C@@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



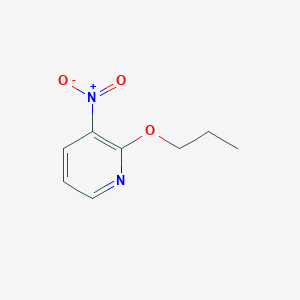
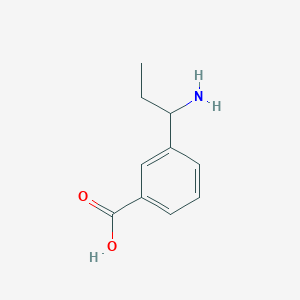
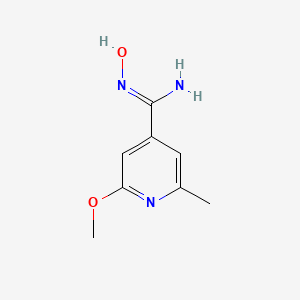
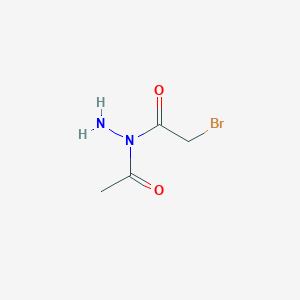
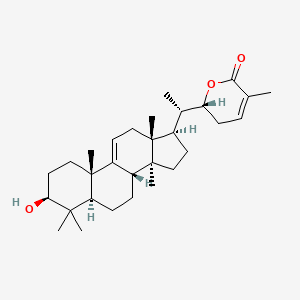
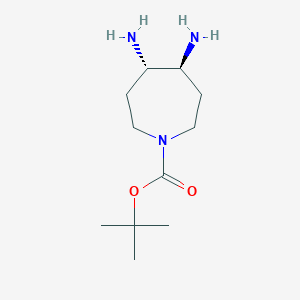
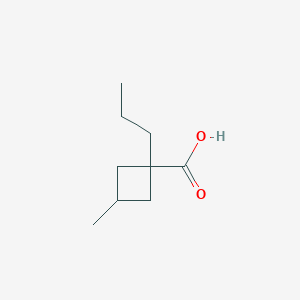
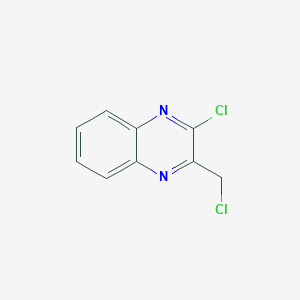
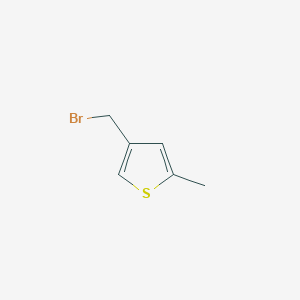
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
